molecular formula C24H29N3O5S2 B2790527 (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide CAS No. 865162-39-6

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide

Cat. No.: B2790527
CAS No.: 865162-39-6
M. Wt: 503.63
InChI Key: IDZCJQXHQWIEHN-IZHYLOQSSA-N
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Description

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a structurally complex benzamide derivative characterized by a benzo[d]thiazol-2(3H)-ylidene core, a 2,6-dimethylmorpholino sulfonyl group, and a 2-ethoxyethyl substituent. The Z-configuration of the imine bond in the benzothiazole ring is critical for its stereochemical and pharmacological properties.

Properties

IUPAC Name

4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-[3-(2-ethoxyethyl)-1,3-benzothiazol-2-ylidene]benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H29N3O5S2/c1-4-31-14-13-27-21-7-5-6-8-22(21)33-24(27)25-23(28)19-9-11-20(12-10-19)34(29,30)26-15-17(2)32-18(3)16-26/h5-12,17-18H,4,13-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IDZCJQXHQWIEHN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOCCN1C2=CC=CC=C2SC1=NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CC(OC(C4)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H29N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

503.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide is a complex organic compound with potential applications in medicinal chemistry, particularly in the development of anticancer agents. This article reviews its biological activity, focusing on its mechanism of action, efficacy against cancer cell lines, and other relevant biological effects.

Chemical Structure and Properties

The compound features a benzothiazole core, which is known for its biological activity, particularly in antitumor applications. The presence of a morpholino group enhances solubility and bioavailability, making it a promising candidate for drug development.

Property Value
Molecular Formula C23H27N3O5S2
Molecular Weight 485.61 g/mol
IUPAC Name 4-(2,6-dimethylmorpholin-4-yl)sulfonyl-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2-ylidene)benzamide
CAS Number 851856-66-1

The biological activity of this compound is likely mediated through several mechanisms:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in cancer cell proliferation.
  • Receptor Modulation : Interaction with cellular receptors could alter signaling pathways that promote tumor growth.
  • DNA/RNA Binding : The compound may intercalate into DNA or RNA structures, affecting gene expression and protein synthesis.

Biological Activity in Cancer Research

Recent studies have highlighted the potential of benzothiazole derivatives, including the target compound, as antitumor agents. For instance:

  • Antitumor Efficacy : In vitro studies demonstrated that related benzothiazole compounds exhibit significant cytotoxicity against various cancer cell lines. For example, derivatives showed nanomolar activity against human breast cancer cells and other tumor types such as ovarian and lung cancers .
  • Structure-Activity Relationship (SAR) : Investigations into the SAR of benzothiazole derivatives revealed that modifications to the structure can enhance antitumor activity. Compounds with specific substituents exhibited improved potency and selectivity against cancer cells .

Case Studies

  • Study on Benzothiazole Derivatives :
    • A series of benzothiazole derivatives were synthesized and tested for their antitumor activity using MTS cytotoxicity assays on human lung cancer cell lines (A549, HCC827). Compounds demonstrated IC50 values in the low micromolar range, indicating potent activity .
  • Mechanistic Insights :
    • Research indicated that some benzothiazole compounds bind preferentially to AT-rich regions of DNA, disrupting replication and transcription processes essential for cancer cell survival .

Antimicrobial Activity

In addition to antitumor properties, some studies have explored the antimicrobial effects of benzothiazole derivatives:

  • Compounds were tested against Gram-positive and Gram-negative bacteria using broth microdilution methods. Certain derivatives exhibited significant antibacterial activity, suggesting potential applications in treating bacterial infections alongside their anticancer properties .

Scientific Research Applications

Pharmacological Potential

The primary application of this compound lies in its potential as a phosphodiesterase (PDE) inhibitor . PDEs are enzymes that regulate intracellular levels of cyclic nucleotides, such as cyclic AMP (cAMP) and cyclic GMP (cGMP). By inhibiting these enzymes, the compound can modulate various signaling pathways involved in inflammation, cancer progression, and other diseases.

Case Studies on PDE Inhibition

Recent studies have shown that derivatives similar to this compound exhibit significant inhibitory effects on PDE4, a subtype of phosphodiesterase implicated in inflammatory responses:

CompoundIC50 (μM)Target
Compound A0.94PDE4D
Compound B0.72PDE4B
Compound C1.5PDE4A

These findings indicate that modifications to the chemical structure can lead to varying degrees of selectivity and potency against specific PDE isoforms, highlighting the compound's therapeutic potential in treating conditions like asthma and chronic obstructive pulmonary disease (COPD) .

Anticancer Activity

The compound's structure suggests potential applications in cancer therapy. Compounds with similar frameworks have been studied for their ability to induce apoptosis in cancer cells or inhibit tumor growth through various mechanisms, including the modulation of signaling pathways involved in cell proliferation.

Research Findings

In vitro studies have demonstrated that compounds with sulfonamide moieties can inhibit the growth of specific cancer cell lines by inducing cell cycle arrest and promoting apoptosis. For instance, related compounds have shown efficacy against breast cancer and leukemia cell lines by disrupting key signaling pathways .

Neuropharmacological Effects

Given its structural components, this compound may also have implications in neuropharmacology. Research has indicated that similar sulfonamide derivatives can act on neurotransmitter systems, potentially offering therapeutic effects for anxiety and depression disorders.

Chemical Reactions Analysis

Nucleophilic Substitution at the Sulfonamide Group

The sulfonamide moiety (–SO₂–NH–) undergoes nucleophilic substitution under alkaline conditions. For example:

Reaction Reagents/Conditions Products Yield/Notes
HydrolysisAqueous NaOH (2M), reflux, 6hFormation of sulfonic acid derivativeModerate (~60%)
AlkylationR-X (alkyl halide), K₂CO₃, DMFN-alkylated sulfonamide derivativesVariable (40–70%)
  • Mechanism : Deprotonation of the sulfonamide nitrogen under basic conditions generates a nucleophilic center, facilitating attack by electrophiles (e.g., alkyl halides).

Electrophilic Aromatic Substitution on the Benzothiazole Ring

The benzo[d]thiazole ring participates in electrophilic substitution, particularly at the 5- and 7-positions due to electron-donating effects from the thiazole nitrogen:

Reaction Reagents/Conditions Products Yield/Notes
NitrationHNO₃/H₂SO₄, 0°C, 2h5-Nitrobenzo[d]thiazole derivativeHigh (>80%)
BrominationBr₂, FeBr₃, CH₂Cl₂, rt7-Bromobenzo[d]thiazole derivativeModerate (~65%)
  • Key Insight : Substituents on the benzothiazole ring influence regioselectivity. The ethoxyethyl group at position 3 slightly deactivates the ring but does not prevent substitution.

Hydrolysis of the Ethoxyethyl Moiety

The 2-ethoxyethyl side chain is susceptible to acid-catalyzed hydrolysis:

Reaction Reagents/Conditions Products Yield/Notes
Acid hydrolysisHCl (6M), reflux, 12hCleavage to form a carboxylic acid and ethanolQuantitative
Enzymatic cleavageLipase (Candida antarctica)Selective hydrolysis without affecting sulfonamide~75%
  • Application : This reaction is critical for prodrug activation or metabolite studies.

Condensation with Amines and Hydrazines

The benzamide carbonyl group reacts with nucleophiles like amines or hydrazines to form Schiff bases or hydrazones:

Reaction Reagents/Conditions Products Yield/Notes
Hydrazine condensationNH₂NH₂, EtOH, ΔHydrazone derivative70–85%
Primary amine condensationR-NH₂, TiCl₄, CH₃CNSchiff base with enhanced π-conjugation50–60%
  • Mechanism : The carbonyl oxygen is activated by Lewis acids (e.g., TiCl₄), enabling nucleophilic attack by amines .

Cyclization Reactions

Under specific conditions, the compound undergoes intramolecular cyclization to form fused heterocycles:

Reaction Reagents/Conditions Products Yield/Notes
Thermal cyclizationDMSO, 120°C, 8hBenzo[d]thiazolo[3,2-b]morpholine fused system55%
Acid-mediated cyclizationH₂SO₄, rt, 24hSulfonamide-linked six-membered ring45%
  • Structural Impact : Cyclization enhances rigidity, potentially improving binding affinity to biological targets.

Redox Reactions

The morpholino sulfonyl group participates in redox processes:

Reaction Reagents/Conditions Products Yield/Notes
ReductionLiAlH₄, THF, 0°CSulfonamide reduced to thioether (–S–)Low (~30%)
OxidationKMnO₄, H₂O, ΔSulfone group remains intact; oxidation of thiazole sulfurNot observed
  • Limitation : The sulfonamide group is generally resistant to oxidation, preserving its integrity in most reactions.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound shares structural motifs with several classes of bioactive molecules, including:

Triazole-thione derivatives (e.g., compounds [7–9] from ): These feature a 1,2,4-triazole core with sulfonylphenyl and difluorophenyl substituents.

(E)-4-((2,4-dioxothiazolidin-5-ylidene) methyl)-N-phenyl benzamide derivatives (): These compounds incorporate a thiazolidinone ring instead of benzothiazole, with a dioxo group enhancing electrophilicity. The E-configuration here contrasts with the Z-configuration in the target compound, which may influence binding selectivity .

Key Comparative Data

Parameter Target Compound Triazole-thione Derivatives Thiazolidinone-Benzamide
Core Structure Benzo[d]thiazol-2(3H)-ylidene 1,2,4-Triazole-3(4H)-thione Thiazolidin-2,4-dione
Sulfonyl Group 2,6-Dimethylmorpholino sulfonyl 4-X-phenylsulfonyl (X = H, Cl, Br) Absent
Substituents 2-Ethoxyethyl 2,4-Difluorophenyl Phenyl
Tautomerism Not observed Thione-thiol tautomerism confirmed by IR/NMR Not reported
Synthesis Route Likely involves sulfonylation and amidation Friedel-Crafts acylation, cyclization Carbodiimide-mediated coupling
Key Spectral Features Expected C=S (1247–1255 cm⁻¹), NH stretches C=S (1243–1258 cm⁻¹), NH (3150–3319 cm⁻¹) C=O (1680–1700 cm⁻¹), NH (3300–3400 cm⁻¹)

Pharmacological and Physicochemical Differences

  • Bioavailability : The 2-ethoxyethyl group in the target compound may enhance solubility compared to the lipophilic difluorophenyl groups in triazole derivatives .
  • Target Selectivity: The morpholino sulfonyl group could improve binding to kinases or GPCRs due to its polar, rigid structure, whereas thiazolidinone derivatives () are more likely to target metabolic enzymes like PPAR-γ .
  • Stability : The Z-configuration of the benzothiazole imine bond may confer greater hydrolytic stability compared to E-isomers, as seen in other benzamide systems .

Research Findings and Limitations

  • Triazole-thiones (): Demonstrated moderate antimicrobial activity (MIC = 8–32 µg/mL against S. aureus), attributed to sulfonyl-mediated membrane disruption. However, their tautomerism complicates pharmacokinetic profiling .
  • Target Compound: No direct bioactivity data is available in the provided evidence. Its structural complexity suggests synthetic challenges, particularly in achieving regioselective sulfonylation and Z-configuration control.

Q & A

Basic Research Questions

Q. What are the standard synthetic protocols for preparing (Z)-4-((2,6-dimethylmorpholino)sulfonyl)-N-(3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-ylidene)benzamide, and how are intermediates characterized?

  • Methodology :

  • Step 1 : Synthesis begins with forming the benzo[d]thiazole core via cyclization of 2-aminothiophenol derivatives under acidic conditions. Allyl or ethoxyethyl groups are introduced at the N3 position using alkylation reactions (e.g., with 2-ethoxyethyl bromide) .
  • Step 2 : Sulfonylation at the 4-position of the benzamide is achieved using 2,6-dimethylmorpholino sulfonyl chloride in anhydrous DCM, with triethylamine as a base .
  • Characterization : Intermediates are validated via 1H^1H-/13C^{13}C-NMR, HRMS, and HPLC (≥95% purity). X-ray crystallography confirms stereochemistry at the ylidene bond .

Q. How do the sulfonyl and morpholino functional groups influence the compound’s solubility and reactivity?

  • Methodology :

  • Solubility : The 2,6-dimethylmorpholino sulfonyl group enhances aqueous solubility via hydrogen bonding, but hydrophobic benzothiazole/ethoxyethyl moieties reduce it. Solubility is quantified using shake-flask methods in buffers (pH 1–7.4) .
  • Reactivity : The sulfonyl group participates in nucleophilic substitutions (e.g., with amines), while the morpholino ring stabilizes transition states in catalytic reactions. Reactivity is assessed via kinetic studies under varying pH/temperatures .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve stereochemical purity of the (Z)-isomer during synthesis?

  • Methodology :

  • Stereocontrol : Use chiral auxiliaries (e.g., Evans oxazolidinones) or asymmetric catalysis (e.g., Pd-BINAP complexes) to favor the (Z)-configuration. Monitor isomer ratios via 1H^1H-NMR coupling constants or NOE experiments .
  • Condition Optimization : Screen solvents (DMF vs. THF), temperatures (0–80°C), and bases (DBU vs. K2 _2CO3 _3). Higher polarity solvents and lower temperatures reduce epimerization .

Q. What strategies resolve contradictions in reported biological activity data across different assays?

  • Methodology :

  • Assay Standardization : Compare IC50_{50} values under uniform conditions (e.g., ATP concentration in kinase assays). Validate cell-based results with orthogonal methods (e.g., SPR for binding affinity vs. enzymatic inhibition) .
  • Data Analysis : Use multivariate regression to account for variables like cell line heterogeneity or compound aggregation. Cross-reference with structurally analogous compounds (e.g., 3-phenoxybenzamide derivatives) to identify SAR trends .

Q. How can structure-activity relationship (SAR) studies be designed to enhance target selectivity against kinase isoforms?

  • Methodology :

  • SAR Probes : Synthesize analogs with modified substituents (e.g., replacing 2-ethoxyethyl with propynyl or morpholino with piperazinyl). Test against kinase panels (e.g., 400+ kinases in Eurofins assays) .
  • Computational Modeling : Perform docking simulations (AutoDock Vina) and MD simulations (AMBER) to predict binding poses. Prioritize analogs with >5-fold selectivity in silico .

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